molecular formula C37H31F6N3O B2947449 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea CAS No. 1069114-13-1

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea

Cat. No. B2947449
M. Wt: 647.665
InChI Key: BDXWHNAYVACKSW-ACHIHNKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea is a useful research compound. Its molecular formula is C37H31F6N3O and its molecular weight is 647.665. The purity is usually 95%.
BenchChem offers high-quality N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

In Vitro Inhibition and Potential Anti-Cancer Applications

  • A study by Denoyelle et al. (2012) explored symmetrical N,N'-diarylureas, including 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea, as activators of the eIF2α kinase heme regulated inhibitor. These compounds inhibited cancer cell proliferation and may become leads for the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).

Application in Organic Chemistry and Catalysis

  • Zhang et al. (2014) reviewed the use of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea in organic transformations. This compound, also known as Schreiner's thiourea, has been instrumental in the development of H-bond organocatalysts (Zhang et al., 2014).

Application in Pharmaceutical Synthesis

  • Yu et al. (2018) discovered an enzyme from Burkholderia cenocepacia which showed excellent anti-Prelog’s stereoselectivity for reducing 3, 5-bis(trifluoromethyl) acetophenone. This enzyme is a potential catalyst for obtaining aromatic chiral alcohols as useful blocks in pharmaceutical applications (Yu et al., 2018).

Potential in Positron Emission Tomography Ligand Imaging

  • Asakawa et al. (2012) studied N-(2-{3-[3,5-Bis(trifluoromethyl)]phenylureido}ethyl)glycyrrhetinamide, which has shown potent inhibitory activity for proteasome and kinase in tumors. The study involved labeling this compound for potential use as a positron emission tomography ligand for imaging of proteasome and kinase in tumors (Asakawa et al., 2012).

Other Applications

  • Rekondo et al. (2014) reported on the use of aromatic disulfide metathesis at room temperature, employing bis(4-aminophenyl) disulfide as a dynamic crosslinker for the design of self-healing poly(urea–urethane) elastomers (Rekondo et al., 2014).
  • Jiang et al. (2009) discussed the synthesis of a hydroisoindoline-based neurokinin-1 receptor antagonist, which included a step involving the compound (Jiang et al., 2009).

properties

IUPAC Name

1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31F6N3O/c38-36(39,40)26-17-27(37(41,42)43)19-28(18-26)44-35(47)45-31-11-5-6-12-32(31)46-20-24-15-13-22-7-1-3-9-29(22)33(24)34-25(21-46)16-14-23-8-2-4-10-30(23)34/h1-4,7-10,13-19,31-32H,5-6,11-12,20-21H2,(H2,44,45,47)/t31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXWHNAYVACKSW-ACHIHNKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea

CAS RN

1069114-13-1
Record name 1069114-13-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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